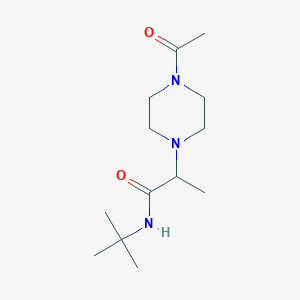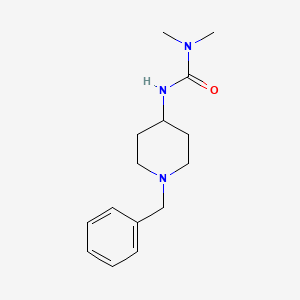
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide, also known as CEP-28122, is a chemical compound that belongs to the pyrrole class of organic compounds. It has been widely studied due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuroinflammation. 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide acts as a negative allosteric modulator of mGluR5, which means it reduces the activity of the receptor.
Biochemical and Physiological Effects:
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, which are involved in neuroinflammation. It can also increase the production of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means it can be used to study the physiological and pathological roles of this receptor. It is also stable and can be easily synthesized in large quantities. However, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has some limitations for lab experiments. It is not water-soluble, which means it needs to be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. This can affect the biological activity of the compound and may cause toxicity in some cell types.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological diseases such as Huntington's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. Another direction is to study its effects on other mGluR subtypes and their potential therapeutic applications. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIFNZNDLPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)


